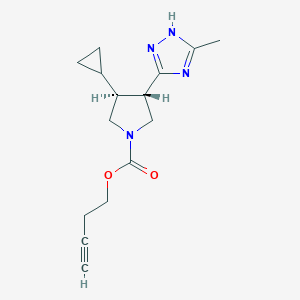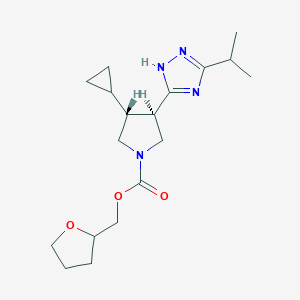![molecular formula C12H13ClINO3 B7343735 methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate](/img/structure/B7343735.png)
methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
作用机制
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate works by inhibiting specific enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. By inhibiting HDACs, methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer drugs. Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of drugs for the treatment of inflammatory diseases.
实验室实验的优点和局限性
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that this compound has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. One limitation is that this compound may have off-target effects, leading to unintended consequences. Another limitation is that the use of this compound may be limited due to its potential toxicity.
未来方向
There are several future directions for research involving methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate. One direction is the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Another direction is the study of the mechanism of action of specific enzymes and proteins, which could lead to the development of new therapies for various diseases. Finally, future research could focus on the optimization of the synthesis method for this compound, leading to more efficient and cost-effective production.
合成方法
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-iodobenzoic acid with thionyl chloride to form 3-iodobenzoyl chloride. The 3-iodobenzoyl chloride is then reacted with (R)-3-amino-1-chloropropane to form (R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoic acid. Finally, the (R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoic acid is reacted with methyl chloroformate to form methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate.
科学研究应用
Methyl (methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has a wide range of scientific research applications. This compound has been used in medicinal chemistry research to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases. Methyl (this compound)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate has also been used in biological research to study the mechanism of action of specific enzymes and proteins.
属性
IUPAC Name |
methyl (3R)-3-[(2-chloroacetyl)amino]-3-(3-iodophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO3/c1-18-12(17)6-10(15-11(16)7-13)8-3-2-4-9(14)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYZBEDXAHHBNA-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)I)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3R,4R)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343664.png)
![5-[(3R,4R)-4-cyclopropyl-1-methylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343667.png)
![2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7343668.png)
![5-[(3R,4R)-4-cyclopropyl-1-cyclopropylsulfonylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7343677.png)
![3-chloro-5-[[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methyl]pyridine](/img/structure/B7343691.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7343693.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B7343698.png)
![(1R,2R)-2-[4-[(4-ethylphenyl)sulfonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B7343705.png)
![(2R)-2-[(4-bromothiophen-3-yl)sulfonylamino]propanoic acid](/img/structure/B7343711.png)
![(2S,3S)-1-[4-(2-methoxyethoxy)-3-methylphenyl]sulfonyl-2-methylpiperidine-3-carboxylic acid](/img/structure/B7343726.png)
![4-[(2,6-Difluoro-4-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic acid](/img/structure/B7343729.png)
![(4-benzyl-1,4-diazepan-1-yl)-[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone](/img/structure/B7343740.png)